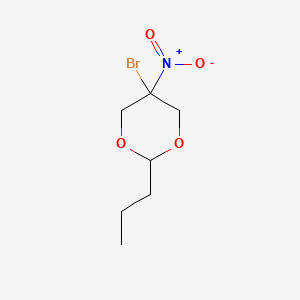
5-Bromo-5-nitro-2-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5-nitro-2-propyl-1,3-dioxane is a chemical compound known for its antimicrobial properties. It is effective against a wide range of microorganisms, including gram-negative and gram-positive bacteria, yeast, and fungi . This compound is commonly used as a preservative in various applications, including cosmetics and biological solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-2-propyl-1,3-dioxane typically involves the bromination and nitration of 1,3-dioxane derivatives. The reaction conditions often require the use of bromine and nitric acid as reagents . The process involves careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process . The compound is then purified through crystallization or distillation techniques to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-5-nitro-2-propyl-1,3-dioxane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various brominated and nitrated derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-Bromo-5-nitro-2-propyl-1,3-dioxane has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of 5-Bromo-5-nitro-2-propyl-1,3-dioxane involves the oxidation of essential protein thiols in microorganisms. This oxidation leads to the inhibition of enzyme activity, which in turn inhibits microbial growth . The compound targets various enzymes and disrupts their normal function, leading to the death of the microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bronopol (2-bromo-2-nitropropane-1,3-diol): Similar to 5-Bromo-5-nitro-2-propyl-1,3-dioxane, bronopol is also an antimicrobial agent used in various applications.
Methylisothiazolinone: Another preservative with antimicrobial properties, often used in combination with this compound.
Uniqueness
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to act as a stabilizer for biological molecules. Its effectiveness at low concentrations makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
53983-01-0 |
|---|---|
Formule moléculaire |
C7H12BrNO4 |
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
5-bromo-5-nitro-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C7H12BrNO4/c1-2-3-6-12-4-7(8,5-13-6)9(10)11/h6H,2-5H2,1H3 |
Clé InChI |
YKBOGPGICIIIRV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OCC(CO1)([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















